HMDS serves as an alternative to critical point drying (CPD) in preparing samples for scanning electron microscopy (SEM) []. This technique eliminates the need for specialized equipment like a CPD apparatus. HMDS treatment dehydrates samples effectively by replacing water molecules with hydrophobic groups, preserving their morphology for SEM analysis [].
HMDS acts as a silylating agent, introducing trimethylsilyl (TMS) groups (-Si(CH3)3) onto various functional groups like hydroxyl (-OH) and carboxyl (-COOH) []. This process, known as silylation, enhances the volatility and stability of analytes, making them more amenable for techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) [, ]. For instance, silylation of sugars and related molecules with HMDS improves their chromatographic behavior in GC, leading to better separation and detection [].
HMDS plays a role in the derivatization of various organic molecules []. This involves modifying functional groups to alter their properties, often facilitating further reactions or purification steps. For example, HMDS is used in the synthesis of certain pharmaceuticals and agrochemicals, where it helps convert starting materials into more reactive or easily separable forms [].
Beyond the aforementioned examples, HMDS finds applications in other areas of scientific research:
Hexamethyldisilazane is an organosilicon compound with the molecular formula . It appears as a colorless, volatile liquid with a pungent odor and is known for its hydrophobic properties. This compound is a derivative of ammonia, where two hydrogen atoms are replaced by trimethylsilyl groups. Hexamethyldisilazane is widely utilized in various industrial and laboratory applications due to its effectiveness as a silylation agent and its ability to enhance the surface properties of materials .
The mechanism of action of HMDS depends on the specific reaction it is involved in.
The biological activity of hexamethyldisilazane is limited, primarily due to its toxicity. Exposure can lead to respiratory tract irritation and central nervous system depression. Long-term exposure has been associated with neurotoxic effects such as ataxia. The compound can cause severe burns upon contact with skin or eyes and may release toxic nitrogen oxides when heated .
Hexamethyldisilazane can be synthesized through several methods:
Hexamethyldisilazane has diverse applications across various fields:
Studies have shown that hexamethyldisilazane interacts effectively with various functional groups, making it a versatile reagent in organic synthesis. Its reactivity allows it to participate in condensation reactions and silylation processes that are crucial for developing new materials and compounds . Research indicates that hexamethyldisilazane can also facilitate reactions involving metal chlorides to produce metal nitride precursors, showcasing its utility in inorganic chemistry .
Hexamethyldisilazane shares similarities with other organosilicon compounds but possesses unique characteristics that distinguish it from them. Below are some comparable compounds:
Compound | Molecular Formula | Unique Features |
---|---|---|
Trimethylsilyl Chloride | Used primarily for silylation; more reactive than hexamethyldisilazane. | |
Dimethylsiloxane | Commonly used as a silicone fluid; less reactive than hexamethyldisilazane. | |
Bis(trimethylsilyl)amine | Similar structure but lacks the same hydrophobic properties; used in various chemical syntheses. |
Hexamethyldisilazane's effectiveness as a silylation agent and its relatively low toxicity compared to other organosilicon compounds make it particularly valuable in both laboratory and industrial settings .
The synthesis of HMDS traces back to the 1950s, when organosilicon chemistry emerged as a frontier in synthetic organic methodologies. Early work by researchers such as Turzhova et al. demonstrated its production via the reaction of trimethylsilyl chloride (TMSCl) with ammonia:
$$ 2 \, (\text{CH}3)3\text{SiCl} + 3 \, \text{NH}3 \rightarrow [(\text{CH}3)3\text{Si}]2\text{NH} + 2 \, \text{NH}_4\text{Cl} $$
This exothermic process laid the groundwork for scalable production, with later refinements incorporating triethylamine to enhance yield and purity. By the 1970s, HMDS had gained prominence as a non-nucleophilic base in lithiation reactions, enabling advances in stereoselective synthesis.
The 1980s marked HMDS's transition into electronics manufacturing, driven by its role as an adhesion promoter in photolithography. IBM's 1970 patent highlighted its utility in rendering silicon wafers hydrophobic, a critical step for photoresist patterning. Concurrently, its low toxicity compared to alternatives like silane (SiH₄) spurred adoption in plasma-enhanced chemical vapor deposition (PECVD) for silicon carbonitride (SiCN) coatings.
Hexamethyldisilazane exhibits a distinctive silicon-nitrogen bond architecture that has been extensively characterized through experimental and theoretical investigations [1] [2]. The molecular structure features two silicon atoms connected through a central nitrogen atom, forming a linear Si-N-Si backbone with six methyl substituents attached to the silicon centers [2] [3].
Electron diffraction studies have revealed critical structural parameters for hexamethyldisilazane. The silicon-nitrogen bond length has been determined to be 173.5 picometers, demonstrating remarkable consistency across different experimental measurements [2]. More recent investigations using advanced electron diffraction techniques report a silicon-nitrogen bond length of 1.738 ± 0.005 angstroms, with the Si-N-Si bond angle measuring 131.3 ± 1.5 degrees [9].
The silicon-nitrogen bond architecture in hexamethyldisilazane displays significant similarities to simpler disilazane compounds, where hydrogen atoms replace the methyl groups [2] [18]. This structural consistency suggests that steric factors from the methyl substituents do not substantially influence the fundamental Si-N-Si bonding geometry [2].
Study Type | Si-N Bond Length (Å) | Si-N-Si Bond Angle (°) | Reference |
---|---|---|---|
Electron Diffraction (1984) | 1.738 ± 0.005 | 131.3 ± 1.5 | [9] |
Electron Diffraction (Early) | 1.735 ± 0.012 | 125.5 ± 1.8 | [2] |
Disilazane Reference | 1.725 ± 0.003 | 127.7 ± 0.1 | [18] |
The molecular architecture demonstrates a planar Si-N-Si skeleton, which distinguishes hexamethyldisilazane from other Group 15 disilyl compounds [7]. This planarity contributes to the unique bonding characteristics and reactivity patterns observed in hexamethyldisilazane chemistry [2] [7].
The electron distribution in hexamethyldisilazane reflects the complex interplay between silicon and nitrogen orbitals, resulting in distinctive bonding characteristics that govern the molecule's chemical behavior [2] [7]. The molecular formula C₆H₁₉NSi₂ indicates a total of 86 electrons distributed across the molecular framework [3] [4].
Silicon atoms in hexamethyldisilazane adopt sp³ hybridization, forming tetrahedral coordination environments with three methyl groups and one nitrogen atom [2] [12]. The nitrogen center exhibits electron lone pair localization, contributing to the molecule's Lewis base character [2] [16].
The silicon-nitrogen bonds in hexamethyldisilazane display polar covalent character with significant π-bonding components [2] [7]. Theoretical analyses suggest that (p→d)π interactions between nitrogen 2p orbitals and silicon 3d orbitals contribute to bond strengthening and geometric stabilization [7] [20]. These π-bonding interactions help explain the observed planarity of the Si-N-Si backbone and the relatively short silicon-nitrogen bond distances [2] [7].
Mulliken population analysis from computational studies indicates substantial electron density localization in the silicon-nitrogen bonding regions [7] [11]. The electron distribution patterns show enhanced covalent character compared to purely ionic silicon-nitrogen interactions [7].
Property | Value/Description | Characteristics |
---|---|---|
Molecular Formula | C₆H₁₉NSi₂ | 86 total electrons |
Si Hybridization | sp³ | Tetrahedral geometry |
N Lone Pairs | One pair | Lewis base character |
Bond Polarity | Polar covalent | Si⁺-N⁻ polarization |
π-Bonding | (p→d)π interaction | Bond strengthening |
Nuclear magnetic resonance spectroscopy provides additional insights into electron distribution patterns [11]. Silicon-29 chemical shifts in hexamethyldisilazane derivatives demonstrate sensitivity to coordination environment changes, reflecting the electronic structure modifications upon complexation [11].
Extensive computational investigations have employed various theoretical methods to elucidate the structural and electronic properties of hexamethyldisilazane [7] [11]. These studies have utilized ab initio and density functional theory approaches to provide detailed molecular descriptions beyond experimental accessibility [7] [21].
Hartree-Fock calculations using 6-31G(d) basis sets have been employed to investigate the equilibrium geometry and vibrational properties of hexamethyldisilazane [7]. These calculations confirmed the planar Si-N-Si backbone geometry and provided theoretical bond length and angle predictions consistent with experimental observations [7].
Density functional theory studies using B3LYP functionals with 6-31G(d) and 6-311G(2d,p) basis sets have yielded refined structural parameters [7] [11]. The B3LYP/6-311G(2d,p) calculations predict silicon-nitrogen bond lengths within 0.01 angstroms of experimental values, demonstrating excellent agreement between theory and experiment [7].
Møller-Plesset perturbation theory calculations at the MP2/6-31G(d) and MP2/6-311G(2d,p) levels have been performed to incorporate electron correlation effects [7]. These calculations provide improved descriptions of the silicon-nitrogen bonding interactions and help rationalize the observed geometric preferences [7].
Computational Method | Basis Set | Application | Accuracy |
---|---|---|---|
Hartree-Fock | 6-31G(d) | Geometry optimization | Moderate |
B3LYP | 6-31G(d) | Electronic structure | Good |
B3LYP | 6-311G(2d,p) | Refined parameters | Excellent |
MP2 | 6-31G(d) | Correlation effects | Good |
MP2 | 6-311G(2d,p) | High-level theory | Excellent |
Natural bond orbital analysis from computational studies reveals the electronic structure details of silicon-nitrogen bonding [7] [11]. These analyses quantify the degree of ionic versus covalent character in the Si-N bonds and identify the orbital contributions to molecular stability [7].
Vibrational frequency calculations have been performed to characterize the normal modes of hexamethyldisilazane [7]. The computed vibrational spectra show excellent agreement with experimental infrared and Raman measurements, validating the theoretical structural models [4] [7].
Hexamethyldisilazane belongs to a broader family of disilazane compounds with the general formula (R₃Si)₂NH, where R represents various substituent groups [7] [16]. Comparative studies reveal how substituent modifications affect structural and electronic properties across this molecular series [7] [18].
Disilazane itself, with the formula (SiH₃)₂NH, serves as the parent compound for structural comparisons [16] [18]. Electron diffraction studies of disilazane show a silicon-nitrogen bond length of 1.725 ± 0.003 angstroms and a Si-N-Si bond angle of 127.7 ± 0.1 degrees [18]. These values demonstrate that methyl substitution in hexamethyldisilazane leads to slight bond lengthening and angle opening compared to the hydrogen analogue [9] [18].
The comparison extends to Group 14 analogues, including digermylamine (GeH₃)₂NH, which maintains a nearly planar Ge-N-Ge backbone geometry similar to the silicon systems [7]. However, disilylphosphine (SiH₃)₂PH exhibits pyramidal geometry at phosphorus, contrasting with the planar nitrogen coordination in disilazanes [7].
Computational studies of the series (XH₃)₂YH, where X represents carbon, silicon, or germanium and Y represents nitrogen, phosphorus, or arsenic, reveal systematic trends in bonding and geometry [7]. Silicon-nitrogen compounds consistently exhibit the most pronounced tendency toward planar heavy-atom skeletons [7].
Compound | X-Y Bond Length (Å) | X-Y-X Angle (°) | Geometry |
---|---|---|---|
Hexamethyldisilazane | 1.738 | 131.3 | Planar Si₂N |
Disilazane | 1.725 | 127.7 | Planar Si₂N |
Digermylamine | Not specified | Nearly planar | Nearly planar Ge₂N |
Disilylphosphine | Not specified | Pyramidal | Pyramidal Si₂P |
The electronic structure variations across disilazane analogues reflect the different electronegativities and orbital characteristics of the constituent atoms [7]. Silicon-nitrogen systems benefit from favorable (p→d)π orbital interactions that stabilize planar geometries, while carbon analogues lack accessible d orbitals for such interactions [7].
Pyramidal inversion barriers have been calculated for various disilazane analogues, revealing the energy costs associated with geometric distortions [7]. Hexamethyldisilazane exhibits relatively high inversion barriers, consistent with its preference for planar Si-N-Si geometry [7].
Theoretical models for predicting Si-N-Si bond angles and lengths in hexamethyldisilazane have evolved from simple electrostatic considerations to sophisticated quantum mechanical treatments [7] [20]. These models provide fundamental understanding of the factors governing molecular geometry in silicon-nitrogen systems [7].
Early theoretical approaches employed valence shell electron pair repulsion theory to predict approximate geometries [7]. However, these models failed to account for the observed planarity in disilazane systems, necessitating more advanced theoretical treatments [7].
Molecular orbital theory provides a comprehensive framework for understanding Si-N-Si bonding patterns [7] [20]. The theory emphasizes the role of orbital overlap and symmetry matching in determining bond strengths and preferred geometries [7]. Calculations show that maximum orbital overlap occurs in planar Si-N-Si configurations, explaining the experimental observations [7].
The (p→d)π bonding model represents a crucial theoretical advance in understanding disilazane geometry [7] [20]. This model proposes that nitrogen 2p orbitals interact with silicon 3d orbitals through π-type overlap, creating additional bonding stabilization beyond the primary σ-framework [7]. The π-interactions favor planar geometries where optimal orbital alignment can be achieved [7].
Extended Hückel molecular orbital calculations have been employed to quantify the (p→d)π bonding contributions [20]. These calculations demonstrate that π-bonding effects can account for 10-20% of the total Si-N bonding energy, providing significant geometric stabilization [20].
Theoretical Model | Key Features | Predictions |
---|---|---|
VSEPR Theory | Electron pair repulsion | Approximate geometry |
Molecular Orbital Theory | Orbital overlap optimization | Planar preference |
(p→d)π Bonding Model | N(2p) → Si(3d) interaction | Geometric stabilization |
Extended Hückel | Quantitative π-bonding | Energy contributions |
Density functional theory calculations incorporating dispersion corrections have refined the theoretical models for Si-N-Si systems [7] [11]. These calculations provide accurate predictions of bond lengths and angles while accounting for weak intermolecular interactions that can influence solid-state structures [11].
Natural bond orbital analysis decomposes the Si-N bonding into σ and π components, quantifying the relative contributions of different orbital interactions [7] [11]. These analyses confirm that while σ-bonding dominates the Si-N interaction, π-bonding provides crucial geometric stabilization [7].
Flammable;Corrosive;Acute Toxic;Irritant